2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that features a combination of fluorophenyl, methanesulfonyl, indole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Methanesulfonyl Group: This step involves sulfonylation, typically using methanesulfonyl chloride in the presence of a base.
Formation of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, often using a piperidine derivative.
Final Coupling: The final step involves coupling the indole and piperidine moieties under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{3-[(4-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{3-[(4-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(4-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one
- 2-{3-[(4-Bromophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one
- 2-{3-[(4-Methylphenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Uniqueness
The uniqueness of 2-{3-[(4-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H25FN2O3S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C23H25FN2O3S/c1-17-10-12-25(13-11-17)23(27)15-26-14-22(20-4-2-3-5-21(20)26)30(28,29)16-18-6-8-19(24)9-7-18/h2-9,14,17H,10-13,15-16H2,1H3 |
InChI Key |
YTYWWSPYPQMLSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.